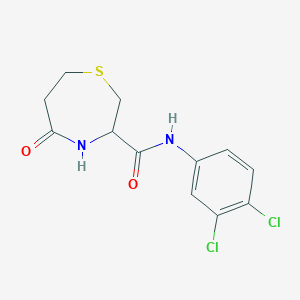

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

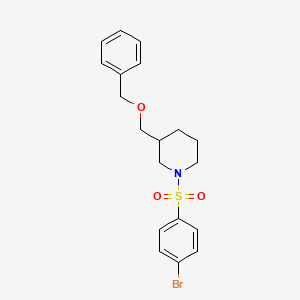

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide, also known by its chemical formula C14H19Cl2NO , is a synthetic organic compound. Its systematic IUPAC name is N-(3,4-Dichlorophenyl)octanamide . This molecule belongs to the class of aryl urea derivatives and has been studied for its herbicidal and algicidal properties.

Synthesis Analysis

The synthesis of N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves the reaction of a substituted aryl amine (aniline) with phosgene to form its isocyanate derivative. Subsequently, this isocyanate reacts with dimethylamine to yield the final product .

Molecular Structure Analysis

The molecular formula of N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is C14H19Cl2NO . It appears as a white crystalline solid . The compound’s 3D structure can be visualized using tools like JSmol .

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is primarily known for its role as an inhibitor of photosynthesis. It specifically targets the QB plastoquinone binding site of photosystem II, disrupting the electron flow from photosystem II to plastoquinone. This interruption reduces the plant’s ability to convert light energy into chemical energy (ATP and reductant potential). Notably, it only affects photosystem II and has no impact on photosystem I or other photosynthetic reactions .

作用機序

Target of Action

The primary target of N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is the A3 adenosine receptor (AR) . This receptor is a protein that plays a crucial role in many biological processes, including inflammatory responses and signal transduction .

Mode of Action

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide acts as an allosteric modulator of the A3 AR . Allosteric modulators are substances that bind to a site on the receptor different from the active site, influencing the receptor’s response to its ligand . This compound enhances the efficacy of the A3 AR agonist, increasing its activity .

Biochemical Pathways

It is known that the a3 ar is involved in various signaling pathways, including those related to inflammation and pain perception . By modulating the activity of the A3 AR, this compound could potentially influence these pathways.

Result of Action

The modulation of the A3 AR by N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide can result in various molecular and cellular effects. For instance, it can enhance the activity of the A3 AR, leading to increased signal transduction and potentially influencing various biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with the A3 AR

Safety and Hazards

特性

IUPAC Name |

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O2S/c13-8-2-1-7(5-9(8)14)15-12(18)10-6-19-4-3-11(17)16-10/h1-2,5,10H,3-4,6H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDJMMKKYJWREI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-bromophenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911382.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenoxy)acetate](/img/structure/B2911384.png)

![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid](/img/structure/B2911386.png)

![N-cyclopropyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2911389.png)

![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine](/img/structure/B2911395.png)

![1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2911396.png)

![(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2911399.png)

![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2911401.png)